(2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)-4-iodophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
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Overview
Description
The compound (2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)-4-iodophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is a complex organic molecule characterized by its unique structural features. It contains a tetrahydropyran ring, a hydroxymethyl group, and an iodophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The iodophenyl group can be reduced to form phenyl derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the iodine atom can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis .
Biology
In biology, the compound is studied for its potential biological activities. Its structural similarity to certain natural products makes it a candidate for drug discovery and development .
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new drugs .
Industry
In industry, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of (2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)-4-iodophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering specific biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyran derivatives and iodophenyl-containing molecules. Examples include:
- (2S,3R,4R,5S,6R)-2-(3-(4-Methoxybenzyl)-4-iodophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)-4-bromophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
The uniqueness of (2S,3R,4R,5S,6R)-2-(3-(4-Ethoxybenzyl)-4-iodophenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H25IO6 |
---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-[(4-ethoxyphenyl)methyl]-4-iodophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H25IO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1 |
InChI Key |
MXRMGYLXDIVBPO-ADAARDCZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)I |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)I |
Origin of Product |
United States |
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